molecular formula C8H9FN2O2 B11910719 Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Cat. No.: B11910719
M. Wt: 184.17 g/mol
InChI Key: PHRBITXLBSXZKC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H9FN2O2 It is an ethyl ester derivative of 5-fluoropyrimidine, a fluorinated pyrimidine compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate typically involves the reaction of 5-fluoropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The fluorine atom in the pyrimidine ring can enhance its binding affinity to certain targets, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is an organic compound that has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a fluorine atom at the 5-position and an ethyl acetate moiety at the 2-position. Its molecular formula is C8H8FNO2C_8H_8F_NO_2, and it is characterized by enhanced chemical reactivity due to the presence of the fluorine atom, which increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substitution allows for enhanced hydrogen bonding capabilities, which can modulate enzyme activity or interfere with nucleic acid synthesis. This interaction can lead to various pharmacological effects, including antiviral and anticancer activities .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer properties:

  • Antiviral Activity : Studies have shown that this compound can inhibit viral replication, making it a candidate for further exploration in antiviral drug development.
  • Anticancer Activity : It has been evaluated for its ability to inhibit cancer cell proliferation. The compound's mechanism may involve the disruption of metabolic pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(5-fluoropyridin-2-yl)acetatePyridine ring with fluorine substitutionDifferent reactivity due to the pyridine structure
5-FluorouracilA well-known fluorinated pyrimidineEstablished use in cancer treatment
Ethyl 2-(4-chloropyrimidin-5-yl)acetateChlorine substitution at the 4-positionPotentially different biological activity
Ethyl 2-(5-bromopyrimidin-2-yl)acetateBromine substitutionDifferent reactivity due to bromine's larger size
Ethyl 2-(5-chloropyrimidin-2-yl)acetateChlorine substitutionUnique electronic properties impacting reactivity

Case Studies and Research Findings

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. For example, at a concentration of 0.5μM0.5\mu M, it caused a notable increase in G2/M phase arrest in treated cells compared to control groups .
  • Enzyme Interaction Studies : Interaction studies have indicated that this compound acts as a substrate or inhibitor in metabolic pathways involving key enzymes, providing insights into its potential therapeutic applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 2-(5-fluoropyrimidin-4-yl)acetate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3

InChI Key

PHRBITXLBSXZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=NC=C1F

Origin of Product

United States

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